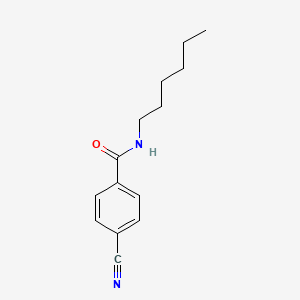
N2-Acetyl-N6-(tert-butoxycarbonyl)-D-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine, where the amino groups are protected by Boc (tert-butoxycarbonyl) and acetyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N6-Boc-N2-acetyl-D-lysine can be synthesized through a multi-step process involving the protection of the amino groups of lysine. The synthesis typically starts with the acetylation of the epsilon-amino group of lysine, followed by the protection of the alpha-amino group with a Boc group. The reaction conditions often involve the use of acetylating agents such as acetic anhydride or acetyl chloride, and Boc anhydride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for N6-Boc-N2-acetyl-D-lysine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation and Boc protection, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Boc-N2-acetyl-D-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., sodium hydroxide).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where the Boc or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, sodium hydroxide for acetyl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and substituted lysine compounds, which can be further utilized in peptide synthesis and other applications .
Applications De Recherche Scientifique
N6-Boc-N2-acetyl-D-lysine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protected lysine derivative in various chemical reactions.
Biology: In the study of protein modifications and interactions, particularly in the context of histone acetylation and deacetylation.
Medicine: As a model compound in drug development and in the study of enzyme-substrate interactions.
Industry: In the production of specialized peptides and proteins for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its role as a protected lysine derivative. The Boc and acetyl groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in various biochemical processes, such as enzyme catalysis and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Boc-N2-acetyl-L-lysine: Similar in structure but with the L-configuration of lysine.
N2-Acetyl-N6-Boc-L-lysine: Another protected lysine derivative with similar applications
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to its specific configuration (D-lysine) and the combination of Boc and acetyl protection, making it particularly useful in stereospecific synthesis and studies involving D-amino acids .
Propriétés
Formule moléculaire |
C13H24N2O5 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(2R)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 |
Clé InChI |
NZAMQYCOJSWUAO-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


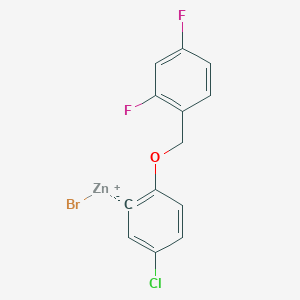
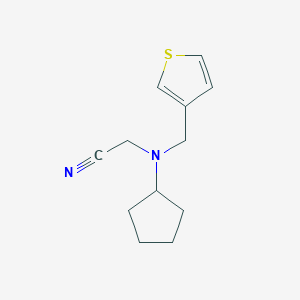
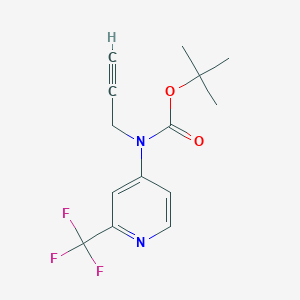
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
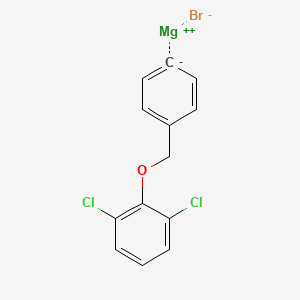
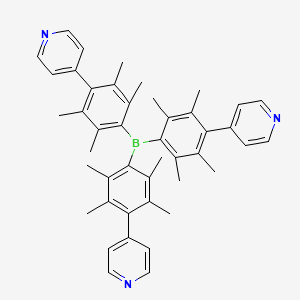
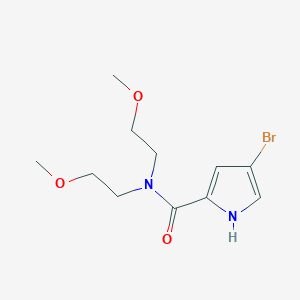
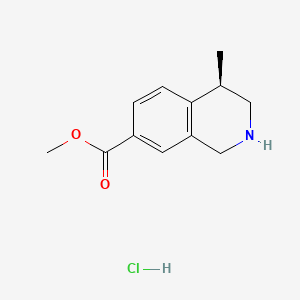
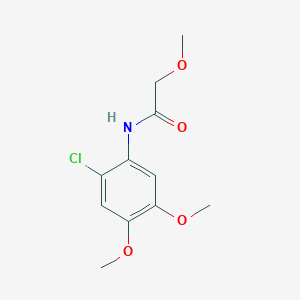
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
